molecular formula C19H19BrN2O6S B4554973 3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE

3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B4554973
M. Wt: 483.3 g/mol
InChI Key: BLDBSWUSUAUZDJ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE is a useful research compound. Its molecular formula is C19H19BrN2O6S and its molecular weight is 483.3 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-6-hydroxy-3,5-pyridinedicarboxylate is 482.01472 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Novel Compound Synthesis : A study by Ahmed (2002) discusses the synthesis of new azolopyrido-thieno pyrimidines, a process involving reactions with diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate to form pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives. This work demonstrates the compound's utility in generating complex heterocyclic systems, which could have implications for pharmaceutical development and other areas of organic chemistry (Ahmed, 2002).

  • Organic Syntheses and Derivative Formation : Another application is highlighted in the synthesis of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate, showcasing how the compound can serve as a precursor for further chemical transformations. This research contributes to the development of new organic molecules with potential applications in material science, catalysis, and drug design (Armas et al., 2003).

Potential Pharmacological Implications

  • Antitumor Activity : A study by Wang et al. (2011) on pyrrolo[2,3-d]pyrimidine thienoyl antifolates reveals that compounds with structures related to diethyl 2-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-6-hydroxy-3,5-pyridinedicarboxylate exhibit potent antitumor activity. These compounds inhibit cellular proliferation by targeting folate receptors, the proton-coupled folate transporter, and inhibiting key enzymes in the purine biosynthesis pathway, demonstrating a promising avenue for cancer therapy research (Wang et al., 2011).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Research on phosphonate-based corrosion inhibitors for mild steel in hydrochloric acid identifies compounds structurally similar to the subject compound as effective corrosion inhibitors. These findings have significant implications for industrial applications, particularly in protecting metals from corrosion, which is crucial for the longevity and durability of metal components in various industrial sectors (Gupta et al., 2017).

Properties

IUPAC Name

diethyl 2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O6S/c1-3-27-18(25)13-9-14(19(26)28-4-2)17(22-16(13)24)29-10-15(23)21-12-7-5-11(20)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBSWUSUAUZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)Br)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 2
Reactant of Route 2
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 3
Reactant of Route 3
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 4
Reactant of Route 4
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 5
Reactant of Route 5
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-DIETHYL 2-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-6-HYDROXYPYRIDINE-3,5-DICARBOXYLATE

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